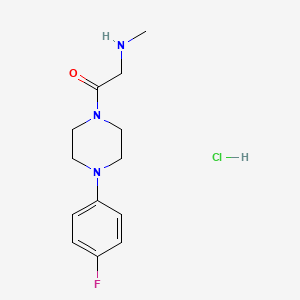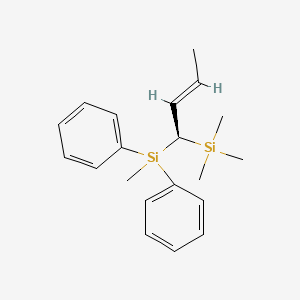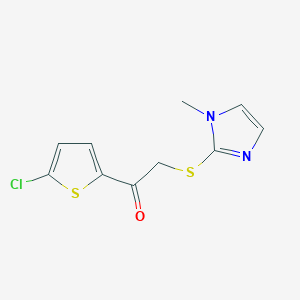
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its structure consists of a pentane backbone with two di-p-tolylphosphine groups attached at the 2 and 4 positions, both in the R configuration.
准备方法
The synthesis of (2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) typically involves the reaction of a suitable chiral precursor with di-p-tolylphosphine. One common method is the asymmetric hydrogenation of a prochiral substrate using a chiral catalyst, followed by the introduction of the di-p-tolylphosphine groups under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
化学反应分析
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The phosphine groups can be substituted with other ligands in the presence of suitable reagents and conditions. Common reagents used in these reactions include transition metal complexes, oxidizing agents, and reducing agents. Major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
科学研究应用
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) involves its ability to coordinate with transition metals, forming stable complexes that can facilitate various catalytic processes. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it valuable in asymmetric synthesis. The molecular targets and pathways involved include the coordination of the phosphine groups with metal centers, leading to the activation of substrates and the formation of desired products.
相似化合物的比较
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) can be compared with other chiral phosphine ligands such as:
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Known for its use in asymmetric hydrogenation and carbon-carbon bond-forming reactions.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Used in the synthesis of enantiomerically pure compounds.
DuPhos (1,2-Bis(2,5-dimethylphospholano)benzene): Employed in various asymmetric catalytic processes. The uniqueness of (2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) lies in its specific chiral configuration and its ability to form highly selective catalytic complexes.
属性
分子式 |
C33H38P2 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC 名称 |
[(2R,4R)-4-bis(4-methylphenyl)phosphanylpentan-2-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C33H38P2/c1-24-7-15-30(16-8-24)34(31-17-9-25(2)10-18-31)28(5)23-29(6)35(32-19-11-26(3)12-20-32)33-21-13-27(4)14-22-33/h7-22,28-29H,23H2,1-6H3/t28-,29-/m1/s1 |
InChI 键 |
ZHIOKCFUZLQANC-FQLXRVMXSA-N |
手性 SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)[C@H](C)C[C@@H](C)P(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C(C)CC(C)P(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)


![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)





![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)

